tert-Butyl ((3-hydroxycyclopentyl)methyl)carbamate
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Overview
Description
tert-Butyl ((3-hydroxycyclopentyl)methyl)carbamate: is an organic compound with the molecular formula C11H21NO3 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a hydroxycyclopentyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3-hydroxycyclopentyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. One common method involves the use of tert-butyl carbamate and 3-hydroxycyclopentylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((3-hydroxycyclopentyl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates
Scientific Research Applications
Chemistry: tert-Butyl ((3-hydroxycyclopentyl)methyl)carbamate is used as a building block in organic synthesis. It can be employed in the synthesis of complex molecules and as a protecting group for amines .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound for studying the metabolism of carbamate derivatives in living organisms .
Medicine: It can be used as a precursor for the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl ((3-hydroxycyclopentyl)methyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbamate group can undergo hydrolysis to release active amines, which can interact with biological targets such as neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar structure but lacks the hydroxycyclopentyl group.
tert-Butyl ((3-methylenecyclopentyl)methyl)carbamate: Similar structure but contains a methylene group instead of a hydroxy group.
tert-Butyl (3-oxocyclopentyl)carbamate: Contains a ketone group instead of a hydroxy group
Uniqueness: tert-Butyl ((3-hydroxycyclopentyl)methyl)carbamate is unique due to the presence of both a hydroxy group and a carbamate group, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[(3-hydroxycyclopentyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-8-4-5-9(13)6-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVWTTVLXSZYBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696840 |
Source
|
Record name | tert-Butyl [(3-hydroxycyclopentyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007306-65-1 |
Source
|
Record name | tert-Butyl [(3-hydroxycyclopentyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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